

Application Notes: Quantification of Altertoxin III in Food Matrices

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Introduction

Altertoxin III (ATX-III) is a perylene derivative mycotoxin produced by various species of Alternaria fungi[1][2]. These fungi are common pathogens that can contaminate a wide range of agricultural commodities, including grains, fruits, and vegetables, both in the field and during storage[1][3][4]. Due to the potential mutagenicity and carcinogenicity of Alternaria toxins, there is a growing need for sensitive and reliable analytical methods to monitor their presence in the food chain[2]. This document provides a detailed protocol for the quantification of ATX-III and related Alternaria toxins in complex food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Standards & Reagents Standard Preparation

Analytical standards for many Alternaria toxins, including altertoxins, are often not commercially available and may require in-house synthesis or isolation from fungal cultures[5][6][7].

- Stock Solutions: Prepare individual stock solutions of ATX-III and other Alternaria toxins (e.g., Altertoxin I, II) at a concentration of 10-500 μg/mL in a suitable solvent like methanol or acetonitrile[8][9].
- Working Solutions: Create composite working solutions by diluting the stock solutions in methanol or another appropriate solvent to concentrations ranging from 2.5–12.5 μg/mL[9].



• Storage: Store all standard solutions in amber vials at -20°C to ensure stability[8][9]. Studies have shown that most Alternaria toxins are stable in acetonitrile when stored at -18°C for extended periods[10]. ATX-I has demonstrated moderate stability in apple juice and buffer solutions over several days to weeks[11][12].

Reagents

- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Water (Type 1, e.g., Milli-Q)
- Formic Acid (LC-MS grade)
- Ammonium Formate (LC-MS grade)
- Acetic Acid (p.a.)[9]
- n-Hexane (for oil-based matrices)[9]

Experimental Protocols

Protocol 1: Sample Extraction from Solid & Liquid Matrices

This protocol is a generalized procedure based on common "dilute-and-shoot" and QuEChERS-style methods for Alternaria toxin analysis[3][6].

- Homogenization: Weigh 1.0 to 5.0 g of a homogenized solid sample (e.g., wheat flour, tomato puree) or measure 5.0 mL of a liquid sample (e.g., juice, beer) into a 50 mL centrifuge tube[8][9][13].
- Extraction Solvent Addition: Add 5-15 mL of an appropriate extraction solvent. A commonly used solvent is a mixture of methanol/water/acetic acid (79/20/1, v/v/v) or acetonitrile/water/formic acid[3][9][14]. For high-fat matrices like sunflower seeds, a pre-extraction step with n-hexane may be performed to remove lipids[9].

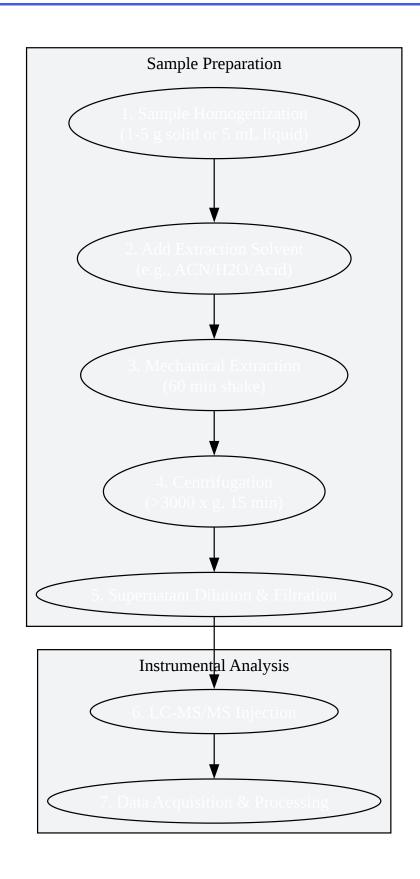
Methodological & Application





- Extraction: Shake the mixture vigorously for 60 minutes using an overhead shaker or homogenize for at least 2 minutes with a high-speed mixer[9][13].
- Centrifugation: Centrifuge the extract at 3,220 to 20,000 x g for 5-15 minutes at 4°C[8][9].
- Dilution & Filtration: Transfer an aliquot of the supernatant and dilute it (e.g., 1:1) with a suitable solvent, often a mixture like methanol/water (10/90, v/v)[9]. For certain matrices like wheat flour, an additional filtration step may be necessary[9].
- Analysis: Transfer the final diluted extract into an LC vial for injection into the LC-MS/MS system. No solid-phase extraction (SPE) cleanup is typically required for this streamlined method[9].





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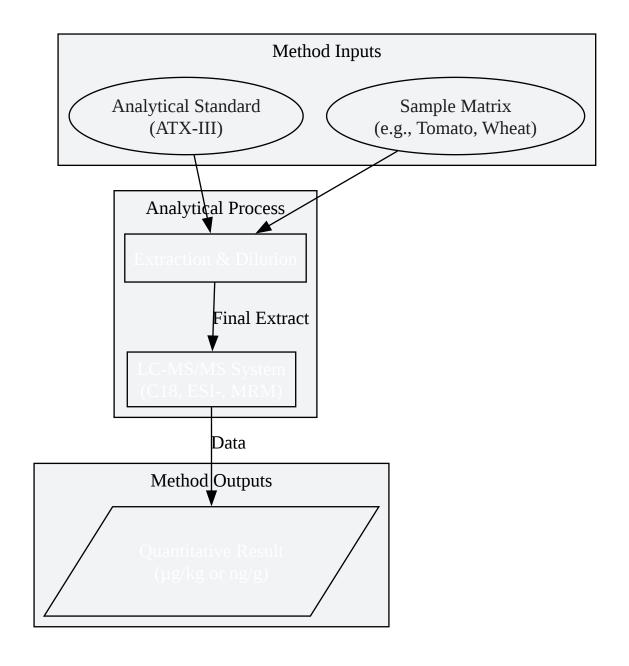
Protocol 2: LC-MS/MS Quantification

The following parameters are representative for the analysis of ATX-III and other perylene quinone-type Alternaria toxins. Optimization is required for specific instruments.

- · LC System: UPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 μm, 2.1 x 100 mm) is commonly used[15].
- Mobile Phase:
 - Solvent A: Water with 5 mM ammonium formate and 0.1% formic acid.
 - Solvent B: Acetonitrile or Methanol with 0.1% formic acid[8].
- Gradient Elution: A typical gradient starts with a low percentage of Solvent B (e.g., 20%), increases linearly to a high percentage (e.g., 65-90%) over 20-25 minutes, holds for a wash step, and then re-equilibrates[8].
- Flow Rate: 0.3 0.5 mL/min[5].
- Injection Volume: 5 50 μL[8].
- MS System: Triple quadrupole mass spectrometer (QqQ).
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for altertoxins, though positive mode has also been utilized[8][15][16].
- MS Parameters:
 - Ion Source Temp: 300-400°C[8].
 - Desolvation Gas Flow: ~10 L/min[8].
 - Interface Voltage: ~4 kV[8].
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Two transitions (one for quantification, one for qualification) should be optimized for ATX-III by direct infusion of a



standard solution[5].



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Data Presentation

Quantitative performance data for Alternaria toxins, including altertoxins, can vary based on the matrix and specific method parameters. The tables below summarize typical values reported in the literature.

Table 1: Example LC-MS/MS Method Performance for Altertoxins



Analyte	Matrix	Method	LOD (µg/L or µg/kg)	LOQ (µg/L or µg/kg)	Recovery (%)	Referenc e
ATX-I	Beer	LC-MS/MS	-	0.62	84-112%	[8][17]
ATX-II	Beer	LC-MS/MS	-	1.75	84-112%	[8][17]
ATX-I	Infant Food (Starch)	LC-MS/MS	0.05 - 1.25	-	-	[18]
ATX-I & II	Tomato, Oil, Flour	LC-MS/MS	0.03 - 9 ng/g	0.6 - 18 ng/g	75-100%	[9][19]
ATX-I	Barley & Malt	LC-MS/MS	0.05 - 2.45	0.16 - 8.75	84-112%	[17]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are often reported for a group of toxins and represent a range.

Table 2: Example Calibration Ranges for Altertoxins by Matrix-Matched Calibration

Analyte	Matrix	Calibration Range (µg/L)	Linearity (R²)	Reference
ATX-I	Beer	0.62 - 10	>0.99	[8]
ATX-II	Beer	1.75 - 10	>0.99	[8]

Note: For analytes like ATX-III where stable isotope-labeled standards are not available, matrix-matched calibration is essential to compensate for matrix effects (signal suppression or enhancement) and ensure accurate quantification.[8][9]

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